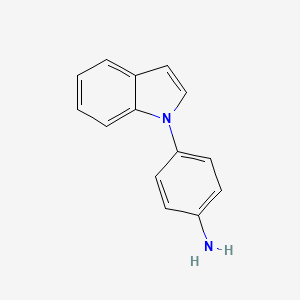

4-(1H-indol-1-yl)aniline

Description

Significance of Indole (B1671886) and Aniline (B41778) Moieties in Advanced Chemical Scaffolds

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. rjptonline.orgirjmets.comrsc.org It is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological receptors. rjptonline.orgresearchgate.net This versatility stems from its unique electronic properties and its presence in a vast array of natural products and synthetic drugs. irjmets.combiosynth.com Indole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rjptonline.orgresearchgate.netsci-hub.senih.gov The indole ring is a key component of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin (B10506) and melatonin. irjmets.comnih.gov Its ability to participate in various chemical reactions allows for the synthesis of diverse and complex molecules. rsc.orgnih.gov

Similarly, the aniline moiety is a fundamental building block in organic synthesis. Industrially, indoles are often produced by reacting aniline with other chemicals at high temperatures. biosynth.com In the laboratory, aniline and its derivatives are crucial precursors for creating a wide range of heterocyclic compounds. rsc.orgrsc.org The amino group on the aniline ring is a key functional group that can direct chemical reactions and form essential bonds in the construction of larger, more complex molecules. nih.govrsc.org The combination of the electron-rich indole ring and the versatile aniline group in a single molecule, as seen in indolylanilines, creates a scaffold with significant potential for developing novel compounds with unique properties.

Historical Context of Indolylaniline Research

The study of indole chemistry dates back to 1866, when Adolf von Baeyer first synthesized the parent indole molecule. researchgate.netnih.gov Since then, the development of various synthetic methods, such as the Fischer, Bischler, and Leimgruber-Batcho syntheses, has enabled chemists to create a vast library of indole derivatives. irjmets.com Research into compounds combining indole and aniline moieties, the indolylanilines, is a more recent but rapidly growing field. Early research in this area likely stemmed from the desire to explore the combined chemical and biological properties of these two important pharmacophores. More recent studies have focused on using indolylanilines as versatile intermediates in the synthesis of more complex heterocyclic systems, such as indoloquinoxalines and other fused-ring structures. The development of transition-metal-catalyzed reactions has been particularly instrumental in advancing the synthesis and functionalization of indolylanilines, allowing for the creation of novel molecular architectures. nih.govrsc.orgacs.org

Rationale for Comprehensive Investigation of 4-(1H-indol-1-yl)aniline

The specific isomer, this compound, where the aniline group is attached to the nitrogen of the indole ring at the 4-position of the aniline, presents a unique spatial arrangement of these two key moieties. This particular structure is of significant interest for several reasons. Its geometry makes it a valuable building block for the synthesis of specific classes of polycyclic compounds. For instance, it has been utilized in the synthesis of pyrrolo[1,2-a]quinoxalines, which are known to possess a range of biological activities. rsc.orgnih.gov The position of the amino group on the aniline ring influences the electronic properties and reactivity of the entire molecule, making it a target for specific chemical transformations. Furthermore, the investigation of this specific isomer allows for a deeper understanding of structure-activity relationships within the broader class of indolylanilines. By studying how the positional isomerism affects the biological and chemical properties, researchers can design more potent and selective molecules for various applications.

Scope and Objectives of the Academic Review for this compound

This academic review aims to provide a focused and comprehensive overview of the chemical compound this compound. The primary objective is to consolidate and present the existing scientific knowledge surrounding this specific molecule, with a strict focus on its chemical properties and synthesis. The scope of this review is limited to the academic research landscape, excluding any discussion of dosage, administration, or safety profiles. The review will systematically cover the significance of its constituent indole and aniline fragments, the historical development of research on related compounds, and the scientific reasoning behind the in-depth study of this particular isomer. By adhering to this defined scope, this review will serve as a foundational resource for researchers interested in the chemistry of indolylanilines and their potential applications in the synthesis of advanced chemical structures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1431963-41-5; 938018-12-3 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.264 |

IUPAC Name |

4-indol-1-ylaniline |

InChI |

InChI=1S/C14H12N2/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H,15H2 |

InChI Key |

NZQHJRPNILETRB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)N |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 4 1h Indol 1 Yl Aniline and Its Structural Analogues

Classical Approaches in Indolylaniline Synthesis

Classical methods for the synthesis and derivatization of indolylanilines often rely on fundamental reactions in organic chemistry that have been established for decades. These approaches include named reactions for building the indole (B1671886) core and functionalizing the aromatic systems.

Fischer Indole Synthesis in Indolylaniline Derivatization

The Fischer indole synthesis is a cornerstone reaction for creating the indole ring system. thermofisher.comwikipedia.org Discovered in 1883 by Emil Fischer, this acid-catalyzed reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgjk-sci.com

While not typically used to form the N-aryl bond of 4-(1H-indol-1-yl)aniline directly, the Fischer indole synthesis is a powerful tool for preparing derivatives. For instance, one could synthesize a structural analogue by reacting 4-aminophenylhydrazine with a suitable ketone or aldehyde. This would construct the indole ring onto a pre-existing aniline (B41778) framework, yielding an isomer of the target compound where the aniline nitrogen is not directly bonded to the indole nitrogen. A modern variation involves a palladium-catalyzed reaction to first form the N-arylhydrazones from aryl bromides and hydrazones, which then undergo the classical Fischer cyclization conditions. wikipedia.org

Vilsmeier Reaction in Indolylaniline Structural Modifications

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. wikipedia.orgijpcbs.com

Given that the indole nucleus is an electron-rich heterocycle, it is highly susceptible to electrophilic substitution, particularly at the C3 position. In the context of this compound, the Vilsmeier-Haack reaction serves as a key method for structural modification. orgchemres.org The Vilsmeier reagent will preferentially attack the indole ring over the less activated aniline ring, leading to the introduction of a formyl group (-CHO). This transformation provides a versatile chemical handle for further derivatization, allowing for the synthesis of a wide array of analogues. ijpcbs.com The initial product is an iminium ion, which is hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org

Condensation Reactions Involving Aniline and Indole Precursors

Condensation reactions, characterized by the joining of two molecules with the elimination of a smaller molecule such as water, represent a direct approach to forming indolylaniline structures. Acid-catalyzed condensation of an indole with a ketone can lead to the formation of bisindolylmethanes. umn.edu In the synthesis of this compound, a conceptual condensation could involve the direct coupling of an aniline precursor with an indole precursor.

For example, the reaction between an aniline and a suitably activated indole derivative under conditions that promote the elimination of a small molecule can form the desired C-N bond. More specifically, condensation-based aromatization has been used to synthesize N-benzylindoles from indoline (B122111) and aromatic aldehydes. nih.gov A related strategy involves the reaction of indolines with nitrosobenzenes, catalyzed by benzoic acid, to form N-aryl-1-aminoindoles. nih.gov These methods highlight the principle of using condensation to forge new C-N bonds and create complex heterocyclic systems. In some cases, iodine can be used to catalyze the condensation of anilines with vinyl ethers to produce quinolines, demonstrating a metal-free approach to C-N bond formation and cyclization. nih.gov

Modern Catalytic Strategies in Indolylaniline Synthesis

Contemporary synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations that are often difficult to accomplish using classical methods. The synthesis of this compound has benefited significantly from these advancements, particularly in the formation of the key carbon-nitrogen bond.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a premier method for coupling amines with aryl halides or triflates, and it is exceptionally well-suited for the synthesis of this compound. This reaction typically involves a palladium precursor, a phosphine-based ligand, and a base to couple an amine with an aryl electrophile.

The synthesis can be approached in two ways:

Coupling of indole with a 4-haloaniline derivative (e.g., 4-bromoaniline).

Coupling of aniline with a 1-haloindole derivative.

The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos, are often employed to facilitate the catalytic cycle. beilstein-journals.org These reactions provide a direct and high-yielding route to the desired N-arylindole product. nih.gov

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | ~90 |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | ~85 |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343) | 60 | Moderate |

This table represents typical conditions for palladium-catalyzed C-N cross-coupling reactions based on similar transformations reported in the literature. beilstein-journals.orgclockss.org

Transition Metal-Mediated Indolylation of Aniline Derivatives

Beyond palladium, other transition metals are also effective in catalyzing the N-arylation of indoles. Copper-catalyzed methods, often referred to as Ullmann or Ullmann-type condensations, represent one of the earliest transition metal-mediated approaches to C-N bond formation. These reactions typically require higher temperatures and stoichiometric amounts of copper, but modern variations have been developed that use catalytic copper with various ligands.

More recent advancements have explored a range of transition metals for C-H activation and functionalization, providing alternative pathways for indolylaniline synthesis. rsc.org For example, cobalt(III) has been used to catalyze the indolization of N-alkyl-N-arylhydrazines. mdpi.com Rhodium and iridium catalysts are known to mediate C-H activation processes that can be applied to the direct coupling of anilines and indoles, although this is a less common approach for this specific transformation compared to cross-coupling. researchgate.net These methods often involve the use of a directing group to achieve site-selectivity, particularly for functionalizing the C-H bonds on the benzene (B151609) ring portion of the indole. rsc.orgrsc.org

| Metal Catalyst | Ligand/Additive | Base | Solvent | Reaction Type |

| CuI | L-proline | K₂CO₃ | DMSO | Ullmann Condensation |

| Co(OAc)₂ | None | O₂ | Acetonitrile | Oxidative Annulation |

| Rh(III) complexes | None | AgOAc | Dichloroethane | C-H Activation/Annulation |

This table summarizes various transition-metal systems used for indole synthesis and N-arylation, illustrating the diversity of modern catalytic methods. mdpi.com

Green Chemistry Principles in Scalable Indolylaniline Synthesis

The large-scale synthesis of indolylanilines necessitates the integration of green chemistry principles to minimize environmental impact and enhance economic viability. Modern approaches focus on the use of sustainable solvents, energy-efficient reaction conditions, and catalysts with low toxicity and high reusability.

A significant advancement in this area is the use of microwave-promoted, one-pot, three-component synthesis of N-arylindoles. acs.orgrsc.org This method utilizes a sequential Fischer indolisation followed by a copper(I)-catalyzed indole N-arylation. acs.orgrsc.org The key advantages of this approach align with green chemistry principles:

Environmentally Benign Solvents: The reaction can be effectively carried out in ethanol (B145695), a renewable and less toxic solvent compared to traditional organic solvents. acs.orgrsc.org

Energy Efficiency: Microwave irradiation significantly accelerates the reaction, reducing the total reaction time to as little as 40 minutes and thereby lowering energy consumption. acs.orgrsc.org

Atom Economy: The one-pot nature of the reaction minimizes waste by reducing the number of intermediate purification steps.

Simple and Robust Catalysis: The use of a simple and inexpensive catalyst system, such as copper(I) oxide (Cu₂O) with potassium phosphate (B84403) (K₃PO₄), eliminates the need for complex ligands and additives. acs.orgrsc.org Furthermore, the reaction is tolerant to air and water, simplifying the experimental setup. acs.orgrsc.org

Another green approach involves the use of surfactants to promote copper-catalyzed N-arylation of indoles in water, an environmentally benign solvent. rsc.org This strategy enhances the solubility and reactivity of the reactants, allowing for efficient C-N bond formation in an aqueous medium. rsc.org

The development of catalyst- and additive-free synthesis methods further contributes to the green production of indolylaniline derivatives. For instance, the synthesis of 2-benzyl N-substituted anilines has been achieved through a sequential imine condensation–isoaromatization pathway under mild reaction conditions, highlighting the potential for scalable and environmentally friendly production. beilstein-journals.org

Synthesis of Key Intermediates for this compound Derivatives

The synthesis of diverse this compound derivatives relies on the availability of functionalized indole and aniline precursors. The ability to introduce a variety of substituents on these building blocks is crucial for creating a library of compounds with tailored properties.

The preparation of functionalized indoles can be achieved through various synthetic routes. The Fischer indole synthesis is a classic and versatile method that allows for the creation of a wide range of substituted indoles from aryl hydrazines and ketones or aldehydes. rsc.org

More recently, arenesulfonyl indoles have emerged as effective precursors for the diversification of C-3 functionalized indoles. rsc.org These compounds, bearing a good leaving group, can generate vinylogous imine intermediates in situ, which then react with various nucleophiles to yield C-3 substituted indole derivatives under mild conditions. rsc.org

Another modern approach is the nickel-catalyzed dearomative arylboration of indoles, which provides access to synthetically useful C2- and C3-borylated indolines. acs.org The regioselectivity of this reaction can be controlled by the choice of the N-protecting group on the indole. acs.org

The following table summarizes some methods for the preparation of functionalized indole precursors:

| Method | Description | Key Features |

| Fischer Indole Synthesis | Reaction of an aryl hydrazine (B178648) with a ketone or aldehyde under acidic conditions. | Versatile, allows for a wide range of substituents. rsc.org |

| Arenesulfonyl Indole Chemistry | In situ generation of a vinylogous imine intermediate from an arenesulfonyl indole, followed by reaction with a nucleophile. | Mild reaction conditions, broad scope of nucleophiles for C-3 functionalization. rsc.org |

| Nickel-Catalyzed Dearomative Arylboration | Intermolecular dearomatization of simple indoles to generate C2- and C3-borylated indolines. | High regio- and diastereoselectivity, tunable by the N-protecting group. acs.org |

The synthesis of anilines with specific substitution patterns is critical for the preparation of a diverse range of this compound derivatives. Traditional methods often rely on the reduction of nitroarenes or transition-metal-catalyzed cross-coupling reactions of aryl halides with ammonia or its equivalents. beilstein-journals.org

Recent advancements have focused on developing more general and milder methods. A notable strategy involves a photochemical dehydrogenative approach where anilines are synthesized from the condensation of an amine with a cyclohexanone (B45756), followed by a dual photocatalytic/dehydrogenation of the resulting enamine. thieme-connect.com This method is tolerant of a wide range of sensitive functional groups. thieme-connect.com

Another innovative approach is the synthesis of N,N-disubstituted anilines through a Smiles rearrangement under metal-free conditions using sulfonyl chlorides and amines. acs.org This method demonstrates broad functional group tolerance, operational simplicity, and scalability. acs.org

The table below outlines some modern methods for generating substituted anilines:

| Method | Description | Key Features |

| Photochemical Dehydrogenative Strategy | Condensation of an amine with a cyclohexanone followed by dual photocatalytic/dehydrogenation. | Exceptionally mild, tolerates a range of sensitive functionalities. thieme-connect.com |

| Smiles Rearrangement | Metal-free reaction of sulfonyl chlorides and amines. | Wide functional group tolerance, operational simplicity, and scalability. acs.org |

| Imine Condensation–Isoaromatization | Catalyst- and additive-free reaction of (E)-2-arylidene-3-cyclohexenones and primary amines. | Mild reaction conditions, no metal catalysts required, potential for scale-up. beilstein-journals.org |

Optimization of Reaction Conditions and Yield Enhancement Strategies in this compound Synthesis

The synthesis of this compound is predominantly achieved through transition-metal-catalyzed N-arylation of indole. The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, solvent, and temperature.

The Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. rsc.orgacs.org Optimization of this reaction for indolylaniline synthesis involves screening various palladium catalysts and phosphine ligands. For instance, the use of sterically hindered biarylphosphine ligands such as tBuXPhos, XPhos, and BrettPhos has been shown to be effective. acs.org The choice of base, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu), and solvent, like toluene or 1,4-dioxane, also significantly impacts the reaction efficiency. acs.orgresearchgate.net

Copper-catalyzed N-arylation of indoles, an Ullmann-type coupling, offers a more economical alternative to palladium catalysis. acs.orgnih.goveurekaselect.com The optimization of this reaction often involves the use of diamine ligands, such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, in combination with a copper(I) salt like copper(I) iodide (CuI). acs.orgnih.gov The use of surfactants in aqueous media has also been demonstrated to enhance the yield of copper-catalyzed N-arylation of indoles. rsc.org

Yield enhancement strategies also include the use of one-pot procedures that combine indole formation and N-arylation, which minimizes product loss during intermediate purification steps. rsc.org Furthermore, the use of microwave irradiation can significantly reduce reaction times and improve yields. rsc.org

The following table provides an overview of key parameters for optimization in the synthesis of this compound:

| Reaction | Catalyst | Ligand | Base | Solvent | Key Optimization Strategies |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | tBuXPhos, XPhos, BrettPhos, XantPhos | Cs₂CO₃, KOtBu, DBU | Toluene, 1,4-Dioxane | Screening of ligands and bases, use of pre-catalysts. acs.orgchemrxiv.org |

| Copper-Catalyzed N-Arylation | CuI, Cu₂O | trans-1,2-Cyclohexanediamine, N,N'-Dimethylethylenediamine | K₃PO₄, K₂CO₃ | Toluene, DMF, Ethanol, Water | Use of diamine ligands, surfactant-promoted aqueous synthesis. rsc.orgacs.orgnih.gov |

Stereoselective and Regioselective Synthesis of Indolylaniline Isomers

The synthesis of specific isomers of indolylanilines, particularly those with axial chirality or specific substitution patterns, requires precise control over stereoselectivity and regioselectivity.

Stereoselective Synthesis:

Axially chiral N-arylindoles are a class of atropisomers that have gained attention as chiral ligands and in medicinal chemistry. The stereoselective synthesis of these compounds can be achieved through several strategies. One approach involves the use of planar chiral arene chromium complexes in nucleophilic aromatic substitution reactions, which allows for the synthesis of N-arylindoles with axially chiral N-C bonds with high diastereoselectivities. acs.orgacs.org

Another powerful method is the rhodium-catalyzed asymmetric N-H insertion reaction between indoles and diazonaphthoquinones. pku.edu.cn This reaction proceeds with high enantioselectivity, affording axially chiral N-arylindoles in good yields. pku.edu.cn The regioselectivity of this reaction is exclusively at the N1 position of the indole. pku.edu.cn

Regioselective Synthesis:

The regioselectivity of indole arylation can be a challenge, as reactions can occur at the N1, C2, or C3 positions. The outcome is often influenced by the reaction conditions, including the catalyst, ligands, and directing groups on the indole substrate.

In palladium-catalyzed oxidative cross-coupling reactions, the regioselectivity between C2 and C3 arylation of N-alkylindoles can be tuned by the choice of oxidant. scispace.com For instance, silver acetate (B1210297) (AgOAc) as an oxidant tends to favor the 2-aryl product, while copper(II) acetate (Cu(OAc)₂) favors arylation at the 3-position. scispace.com

For N-allylation of indoles, iridium-catalyzed reactions have been shown to provide complete regioselectivity for the N-allylated product over the C3-allylated isomer. researchgate.net Similarly, a rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes, followed by Fischer indolization, provides a route to N-allylic indoles, avoiding the issue of C3-allylation. nih.gov

The table below summarizes strategies for achieving stereoselective and regioselective synthesis of indolylaniline isomers:

| Selectivity | Method | Key Features |

| Stereoselective | Nucleophilic aromatic substitution with planar chiral arene chromium complexes | High diastereoselectivity for axially chiral N-arylindoles. acs.orgacs.org |

| Rhodium-catalyzed asymmetric N-H insertion | High enantioselectivity for axially chiral N-arylindoles, exclusive N1-regioselectivity. pku.edu.cn | |

| Regioselective | Palladium-catalyzed oxidative cross-coupling | Tunable C2/C3 selectivity by the choice of oxidant (AgOAc vs. Cu(OAc)₂). scispace.com |

| Iridium-catalyzed N-allylation | Complete N- vs. C3-regioselectivity. researchgate.net | |

| Rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes | Exclusive N-allylation of the resulting indole. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 1h Indol 1 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

Proton NMR (¹H-NMR) Assignments and Spin-Spin Coupling Analysis

The ¹H-NMR spectrum of 4-(1H-indol-1-yl)aniline is predicted to show distinct signals for the protons on the indole (B1671886) ring and the para-substituted aniline (B41778) ring.

Aniline Protons: The aniline part of the molecule features a classic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the amino group (H-2', H-6') would appear as a doublet, integrating to 2H, shifted upfield due to the electron-donating nature of the -NH₂ group. The two protons ortho to the indole substituent (H-3', H-5') would also appear as a doublet, integrating to 2H, but shifted further downfield. The amino group protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Indole Protons: The protons of the indole ring would show characteristic shifts. The H-3 and H-2 protons on the pyrrole (B145914) part of the indole ring are expected to appear as doublets due to their coupling (³J ≈ 3.1 Hz). The H-3 proton is typically found further upfield than the H-2 proton. The protons on the benzo-fused portion of the indole ring (H-4, H-5, H-6, H-7) would appear in the aromatic region, with complex splitting patterns due to mutual coupling.

Table 1: Predicted ¹H-NMR Chemical Shifts and Coupling Constants for this compound Predicted data based on analysis of structural analogues.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | ~3.5-4.0 | br s | - |

| H-3 | ~6.6-6.7 | d | ~3.1 |

| H-2', H-6' (aniline) | ~6.7-6.9 | d | ~8.5 |

| H-2 | ~7.1-7.2 | d | ~3.1 |

| H-5, H-6 (indole) | ~7.1-7.3 | m | - |

| H-3', H-5' (aniline) | ~7.3-7.4 | d | ~8.5 |

| H-7 (indole) | ~7.6-7.7 | d | ~7.8 |

Carbon-13 NMR (¹³C-NMR) Chemical Shift Interpretations

The ¹³C-NMR spectrum would provide complementary information, confirming the number of unique carbon environments. The molecule has 14 carbon atoms, but due to symmetry in the aniline ring, 12 distinct signals are expected.

Aniline Carbons: The C-1' (ipso-carbon attached to the indole nitrogen) and C-4' (ipso-carbon attached to the amino group) would be shifted significantly. The C-4' carbon would be shifted upfield due to the amino group, while the C-1' would be downfield. The C-2'/C-6' and C-3'/C-5' carbons would appear as two distinct signals in the aromatic region.

Indole Carbons: The eight carbons of the indole ring would give rise to eight separate signals. The C-3a and C-7a carbons at the ring junction would be found in the downfield region. The C-2 and C-3 carbons of the pyrrole ring are characteristically shielded compared to the benzenoid carbons.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Predicted data based on analysis of structural analogues.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~103 |

| C-2', C-6' (aniline) | ~115-116 |

| C-7 | ~111 |

| C-4 | ~120 |

| C-6 | ~121 |

| C-5 | ~122 |

| C-2 | ~128 |

| C-3', C-5' (aniline) | ~128-129 |

| C-3a | ~129 |

| C-1' (aniline) | ~133-134 |

| C-7a | ~136 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H-2 and H-3 of the indole ring, and between the adjacent protons on the benzenoid part of the indole (H-4/H-5, H-5/H-6, H-6/H-7). It would also confirm the coupling between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the aniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the direct assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-3 to C-3, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across quaternary carbons and between the two ring systems. Key long-range correlations (2-3 bonds) would be expected from the H-2'/H-6' aniline protons to the indole-bearing C-1' and the amino-bearing C-4'. Most importantly, correlations between the indole protons (e.g., H-2, H-7) and the aniline ipso-carbon C-1' would definitively prove the N-phenyl-indole linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum provides diagnostic information about the functional groups present in the molecule.

The spectrum of this compound would be dominated by absorptions characteristic of the N-H bonds of the primary amine, the C-N bonds, and the aromatic C-H and C=C bonds.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450-3350 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| ~3100-3000 | C-H stretching | Aromatic (Indole & Aniline) |

| ~1620 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| ~1600, ~1500 | C=C stretching | Aromatic Rings |

| ~1315 | C-N stretching | Aryl-Amine |

| ~820 | C-H out-of-plane bending | 1,4-disubstituted (para) benzene |

The presence of a pair of bands in the 3450-3350 cm⁻¹ region is a clear indicator of the primary amine (-NH₂). The strong band around 820 cm⁻¹ would be characteristic of the para-substitution pattern on the aniline ring. The absorptions from the indole moiety would overlap with the aniline signals in the aromatic C-H and C=C stretching regions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural clues based on fragmentation patterns. For this compound (C₁₄H₁₂N₂), the nominal molecular weight is 208 Da.

Molecular Ion: A high-resolution mass spectrum (HRMS) would confirm the elemental composition. The molecular ion peak ([M]⁺˙) at m/z 208 is expected to be prominent, as aromatic structures are stable.

Fragmentation: The fragmentation pattern would likely involve characteristic losses. Cleavage of the bond between the aniline ring and the indole nitrogen is a plausible pathway. The indole cation radical (C₈H₇N⁺˙) would result in a fragment at m/z 117, while the aminophenyl fragment would be at m/z 92. The indole fragment itself is known to be very stable. Further fragmentation could involve the loss of HCN (27 Da) from the indole moiety.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography on a suitable single crystal would provide the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

As of now, no public crystal structure data for this compound is available. However, based on its structure, one can predict key architectural features. The molecule would consist of two planar ring systems, the indole and the phenyl ring. A key parameter would be the dihedral angle between the planes of these two rings. Due to some steric hindrance between the H-2/H-7 protons of the indole and the H-2'/H-6' protons of the aniline ring, the molecule is not expected to be perfectly planar. In the solid state, hydrogen bonding involving the primary amine's -NH₂ group (acting as a donor) and the indole nitrogen of a neighboring molecule (acting as an acceptor) would likely be a dominant intermolecular force, influencing the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. uobabylon.edu.iq When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. tanta.edu.eg The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. tanta.edu.eg For organic compounds like this compound, UV-Vis spectroscopy provides valuable information about π-electron systems, conjugation, and the presence of non-bonding electrons. uobabylon.edu.iq

The structure of this compound contains two primary chromophores: the aniline moiety and the indole moiety. The electronic spectrum of this compound is therefore a composite of the transitions originating from these two systems, modified by their direct linkage, which creates a larger, extended conjugated system. The main electronic transitions observed in molecules of this type are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.org

π → π Transitions:* These are typically high-energy, high-intensity absorptions that arise in molecules with double or triple bonds and aromatic systems. libretexts.org Both the aniline and indole rings contain delocalized π-electron systems, giving rise to strong π → π* absorption bands. wikipedia.orgresearchgate.net

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding atomic orbital (like the lone pairs on the nitrogen atoms) to an antibonding π* orbital. uobabylon.edu.iq They are generally much weaker in intensity than π → π* transitions. uobabylon.edu.iq

The electronic spectrum of aniline, a parent compound, shows two principal absorption bands, often referred to as the K and B bands, which arise from π → π* transitions. wikipedia.org In a solvent like ethanol (B145695), aniline exhibits a strong absorption maximum (λmax) around 230 nm. wikipedia.org A weaker, structured absorption band appears at longer wavelengths, around 285 nm. researchgate.net The indole ring system is also a strong chromophore, characterized by intense π → π* transitions.

When the aniline and indole rings are connected as in this compound, the π systems become electronically coupled. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the absorption maxima (λmax) are expected to shift to longer wavelengths (a bathochromic or red shift) compared to the individual spectra of aniline and indole. The increased electron-donating ability of the aniline group can further influence this shift. unige.ch

Detailed research findings indicate that the electronic absorption spectra of such conjugated systems are dominated by broad and intense absorption bands. While specific experimental values for this compound are not detailed in the provided context, the expected transitions and their approximate locations can be summarized based on the constituent parts and the principles of conjugation.

Table of Expected Electronic Transitions for this compound

The following table outlines the types of electronic transitions anticipated for this compound based on its chemical structure and the known behavior of its constituent chromophores.

| Transition Type | Chromophore System | Expected Wavelength Region (nm) | Relative Intensity (ε) |

| π → π | Extended Conjugated Indole-Aniline System | > 250 | High |

| π → π | Aniline Moiety (Benzenoid B-band) | ~280 - 320 | Moderate |

| n → π * | Nitrogen Lone Pairs (N-H, N-aryl) | > 300 | Low |

This table is illustrative and based on the analysis of parent compounds and general spectroscopic principles. Actual experimental λmax values may vary depending on the solvent and other experimental conditions.

Chemical Reactivity and Transformation Pathways of 4 1h Indol 1 Yl Aniline

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Moiety

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. In N-arylindoles such as 4-(1H-indol-1-yl)aniline, the preferred site for electrophilic substitution is the C3 position of the indole ring. This regioselectivity is governed by the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance.

A notable example of an electrophilic aromatic substitution on a compound structurally similar to this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. Research has shown that the Vilsmeier-Haack reaction on 2-(4-aminophenyl)-1H-indole, a constitutional isomer of the subject compound, proceeds smoothly to yield 2-(4-aminophenyl)-1H-indole-3-carbaldehyde ijpcbs.comresearchgate.net. This transformation is typically carried out using a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) wikipedia.orgresearchgate.netchemistrysteps.com. The reaction first involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt furnishes the aldehyde wikipedia.org.

While specific studies on the nitration and halogenation of this compound were not found in the provided search results, the general reactivity patterns of indoles suggest that these reactions would also preferentially occur at the C3 position. However, the reaction conditions would need to be carefully controlled to avoid polymerization or side reactions, which are common with highly reactive indole substrates rsc.org. For instance, nitration of indoles can be achieved using milder nitrating agents to prevent degradation of the indole ring nih.govumn.edu. Similarly, various reagents are available for the halogenation of indoles, with the choice of reagent influencing the regioselectivity and efficiency of the reaction organic-chemistry.orgnih.gov.

Table 1: Vilsmeier-Haack Reaction on an Isomer of this compound An interactive data table will be provided in the final output.

| Reactant | Reagents | Product | Yield (%) | Reference |

| 2-(4-aminophenyl)-1H-indole | POCl₃, DMF | 2-(4-aminophenyl)-1H-indole-3-carbaldehyde | Not specified | ijpcbs.comresearchgate.net |

Reactions Involving the Aniline (B41778) Amino Group

The primary amino group of the aniline moiety in this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, readily reacting with acylating and alkylating agents.

Acylation is a common reaction used to introduce an acyl group (-COR) onto the amino group, forming an amide. This is often done by reacting the aniline with an acid chloride or an acid anhydride (B1165640) organic-chemistry.orgpearson.com. For instance, the reaction of aniline with acetic anhydride yields acetanilide (B955) nih.govresearchgate.net. This transformation is significant as it can be used to protect the amino group and modulate its reactivity in subsequent electrophilic aromatic substitution reactions on the aniline ring pearson.comdoubtnut.com. While specific examples for this compound are not detailed in the provided search results, this general reactivity is expected to apply.

Alkylation involves the introduction of an alkyl group onto the amino nitrogen. This can be achieved using alkyl halides or other alkylating agents amazonaws.com. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent. It is important to note that over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process and requires careful control of reaction conditions nih.gov.

The amino group of this compound can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases nih.govpharmainfo.inbyjus.comjetir.orgekb.eg. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine jetir.orgresearchgate.net. The formation of Schiff bases is a versatile method for creating new C-N bonds and has been widely used in the synthesis of various heterocyclic compounds and molecules with interesting biological activities byjus.com. The reaction of aniline with benzaldehyde (B42025) to form N-benzylideneaniline is a classic example of this transformation nih.gov.

Condensation reactions can also occur with dicarbonyl compounds, leading to the formation of more complex heterocyclic structures. These reactions are driven by the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbons nih.govresearchgate.net.

Functionalization and Derivatization Strategies of this compound

The dual nature of the this compound scaffold allows for a wide array of functionalization and derivatization strategies, targeting either the indole or the aniline part of the molecule.

While the N1-position of the indole in this compound is already substituted with a 4-aminophenyl group, further reactions at this nitrogen are conceivable, although they would involve the cleavage and reformation of the N-aryl bond, which is generally a challenging process. More commonly, derivatization strategies for N-substituted indoles focus on the other positions of the indole ring or the substituents attached to the nitrogen nrochemistry.com.

The aniline part of the molecule contains a phenyl ring that is activated towards electrophilic aromatic substitution by the electron-donating amino group. This directing effect favors substitution at the ortho and para positions relative to the amino group doubtnut.comaskfilo.com. However, in this compound, the para position is already occupied by the bond to the indole nitrogen. Therefore, electrophilic substitution on the aniline ring is expected to occur at the positions ortho to the amino group (C2' and C6').

It is crucial to consider that under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director, which would direct incoming electrophiles to the positions meta to the amino group (C3' and C5') byjus.com.

To control the regioselectivity and avoid potential side reactions due to the high reactivity of the amino group, it is often protected via acylation to form an acetanilide derivative. The acetamido group (-NHCOCH₃) is still an ortho-, para-director but is less activating than the amino group, allowing for more controlled electrophilic substitution reactions pearson.comdoubtnut.com. After the desired substitution on the phenyl ring is achieved, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group.

Table 2: Summary of Potential Functionalization Reactions An interactive data table will be provided in the final output.

| Reaction Type | Target Moiety | Position of Reactivity | Reagents/Conditions | Expected Product Type |

| Electrophilic Substitution | Indole | C3 | Vilsmeier, Nitrating agents, Halogens | 3-substituted indole |

| Acylation | Aniline | Amino group | Acid chlorides, Anhydrides | N-acylated aniline |

| Alkylation | Aniline | Amino group | Alkyl halides | N-alkylated aniline |

| Schiff Base Formation | Aniline | Amino group | Aldehydes, Ketones | Imine (Schiff base) |

| Electrophilic Substitution | Aniline | Ortho to -NH₂ | Electrophiles (e.g., Br₂, HNO₃) | Ortho-substituted aniline |

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the requested outline without resorting to speculation on potential, but unverified, reaction pathways. To maintain scientific integrity and avoid the generation of unsubstantiated content, this article cannot be completed as requested.

Computational and Theoretical Investigations of 4 1h Indol 1 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com Studies using DFT, for instance at the B3LYP/6-311G(d,p) level of theory, can determine the optimized molecular structure of indole (B1671886) and aniline (B41778) derivatives, providing data on bond lengths, bond angles, and dihedral angles. nih.gov For 4-(1H-indol-1-yl)aniline, the key geometric parameter is the dihedral angle between the planes of the indole and aniline rings. This angle influences the extent of π-conjugation between the two aromatic systems, which in turn affects the molecule's electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxibiology.comresearchgate.net

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com For aromatic compounds like this compound, the HOMO is typically a π-orbital with significant electron density on the aniline and indole rings, while the LUMO is a π*-orbital. The specific energies and the resulting gap are influenced by the degree of planarity and conjugation between the two ring systems. Theoretical calculations for related indole derivatives help in understanding the charge transfer that occurs within the molecule. researchgate.netopenaccesspub.org

Table 1: Key Quantum Chemical Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The EPS map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.nettci-thaijo.org

For this compound, the EPS map would be expected to show a region of negative potential around the nitrogen atom of the aniline's amino group, making it a likely site for electrophilic attack. tci-thaijo.org The π-systems of the indole and benzene (B151609) rings would also exhibit regions of negative potential above and below the plane of the rings. Conversely, the hydrogen atoms of the amino group would represent areas of positive potential. Understanding these electrostatic features is crucial for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are vital for molecular recognition and binding. utoronto.canih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics and flexibility of a molecule in different environments, such as in a solvent or bound to a protein.

For this compound, a key area of investigation for MD simulations would be the rotational flexibility around the C-N bond connecting the aniline and indole rings. The simulation could reveal the preferred dihedral angles and the energy barriers associated with rotation. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site. MD simulations can also explore the interactions of the molecule with solvent molecules, providing insights into its solubility and the stability of different conformations in solution. Such simulations have been used to study the flexibility of linkers between domains in proteins, a concept that is also applicable to the linkage between the two rings of this compound.

In Silico Prediction of Molecular Attributes and Reactivity Parameters

Beyond HOMO-LUMO analysis, a range of other molecular attributes and reactivity parameters can be calculated using quantum chemical methods to provide a more comprehensive understanding of a molecule's reactivity. ijastems.org These parameters are derived from the electronic structure and provide quantitative measures of various aspects of chemical behavior.

These descriptors help to build a quantitative structure-activity relationship (QSAR) for a series of compounds. researchgate.net For this compound, these parameters would collectively suggest a molecule with a significant capacity for electronic interactions and a moderate level of reactivity.

Table 2: Predicted Reactivity Parameters

| Parameter | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index | ω | μ² / (2η) | A measure of the ability to accept electrons. |

Mechanistic Biological Studies and Structure Activity Relationships of 4 1h Indol 1 Yl Aniline and Its Derivatives

In Vitro Enzyme Inhibition and Molecular Pathways

The ability of 4-(1H-indol-1-yl)aniline derivatives to interact with and inhibit key enzymes involved in disease progression is a central aspect of their therapeutic potential. This section explores the mechanisms of action against two significant targets: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR).

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Mechanisms

Derivatives of the indole (B1671886) scaffold have been recognized for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX-2 is an inducible enzyme that plays a crucial role in mediating inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a key objective in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov

While specific mechanistic studies on this compound are limited, research on related indole derivatives provides valuable insights. For instance, certain indole derivatives have demonstrated selective COX-2 inhibitory activity. nih.gov Molecular docking studies on various indole-based compounds suggest that the indole nucleus can fit into the hydrophobic channel of the COX-2 active site. The binding is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues such as Tyr355 and Arg120. nih.govresearchgate.net The structure-activity relationship (SAR) of these derivatives often reveals that the nature and position of substituents on both the indole and aniline (B41778) rings significantly influence the inhibitory potency and selectivity.

Epidermal Growth Factor Receptor (EGFR) Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed or mutated in various cancers, making it a prime target for anticancer drug development. nih.gov A number of indole derivatives have been investigated as EGFR inhibitors. Although direct studies on this compound are not extensively documented, the structurally related 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for potent EGFR inhibitors. nih.gov

These inhibitors typically act as ATP-competitive agents, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation. nih.gov The aniline portion of these molecules generally occupies the ATP-binding site, forming crucial hydrogen bonds with the hinge region of the kinase domain. The potency of these inhibitors is often modulated by substitutions on the aniline ring. nih.gov For instance, small, non-polar meta substituents on the aniline ring of 4-anilinoquinazolines have been shown to yield potent EGFR inhibition with IC50 values in the nanomolar range. nih.gov

In Vitro Cellular Pathway Modulation

Beyond direct enzyme inhibition, this compound and its analogs can exert their biological effects by modulating cellular pathways that are critical for cell survival and proliferation. This section examines their role in promoting apoptosis and inhibiting the growth of cancer cell lines.

Apoptosis Enhancement in Specific Cell Lines

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many anticancer agents function by inducing apoptosis in tumor cells. nih.gov Various indole derivatives have been shown to trigger apoptotic pathways in different cancer cell lines.

For example, studies on indolylacrylamide derivatives have demonstrated their ability to induce cell cycle arrest at the G2/M phase, leading to chromatin condensation and PARP-cleavage, which are hallmarks of apoptosis. nih.gov These effects are often mediated through the modulation of signaling pathways such as the ERK signaling pathway. nih.gov While the precise mechanisms for this compound are yet to be fully elucidated, it is plausible that its derivatives could induce apoptosis through similar pathways, making them promising candidates for further investigation as anticancer agents.

Anti-proliferative Effects on Cancer Cell Lines (in vitro)

The anti-proliferative activity of indole derivatives has been evaluated against a range of cancer cell lines. These studies are crucial for determining the cytotoxic potential and selectivity of these compounds.

For instance, a simple amide derivative formed from 4-(aminomethyl)aniline and indolylacetic acid demonstrated notable activity against HT29 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) cell lines, with IC50 values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. nih.gov Another derivative, where the 4-(aminomethyl)aniline portion carries a 4-methylphenol group, was active against HT29, PC3 (prostate cancer), and J6 (Jurkat, T-cell leukemia) cell lines with IC50 values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively. nih.gov These findings highlight the potential of the indole-aniline scaffold in developing potent anti-proliferative agents.

Table 1: In Vitro Anti-proliferative Activity of Selected Indole-Aryl-Amide Derivatives nih.gov

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Amide of 4-(aminomethyl)aniline and indolylacetic acid | HT29 | 0.96 |

| HeLa | 1.87 | |

| MCF7 | 0.84 | |

| Derivative with 4-methylphenol group | HT29 | 2.61 |

| PC3 | 0.39 |

Mechanistic Studies of Antimicrobial Activity (in vitro)

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Indole and its derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities. nih.gov The mechanisms of antimicrobial action for indole derivatives are diverse and can include the disruption of bacterial cell membranes, inhibition of DNA synthesis, and interference with bacterial signaling pathways. nih.gov

While specific mechanistic studies on the antimicrobial properties of this compound are not widely available, the broader class of indole derivatives has shown significant potential. For example, some indole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The lipophilicity and electronic properties of the substituents on the indole and aniline rings are often critical determinants of their antimicrobial efficacy. Further research is needed to explore the specific mechanisms by which this compound and its derivatives exert their antimicrobial effects.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated notable antibacterial properties, with efficacy varying based on their structural modifications. Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action for some indolyl-containing compounds involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. nih.gov

For instance, a series of fused indolyl-containing 4-hydroxy-2-pyridones, which incorporate an indole moiety, showed improved in vitro antibacterial activity against fluoroquinolone-resistant Gram-negative strains. nih.gov Two representative compounds, 6o and 6v , effectively targeted both DNA gyrase and topoisomerase IV. nih.gov Their efficacy is highlighted by their Minimum Inhibitory Concentration (MIC) values against various strains.

Indolyl-quinolinium derivatives have also been synthesized and evaluated, showing that their inhibitory effects are generally more pronounced against Gram-positive bacteria than Gram-negative bacteria. polyu.edu.hk Furthermore, studies on N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines, which feature a complex indole-derived core, revealed that derivatives with substituted anilines (such as 4-Nitro, 4-Fluoro, 4-Bromo, and 4-Chloro-2-nitro) possess marked antibacterial potential. researchgate.net

Antibacterial Activity of Indole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6o | Escherichia coli (MIC90) | 0.5 - 1 | nih.gov |

| 6v | Escherichia coli (MIC90) | 0.5 - 1 | nih.gov |

| 6o | Acinetobacter baumannii (MIC90) | 8 - 16 | nih.gov |

| 6v | Acinetobacter baumannii (MIC90) | 8 - 16 | nih.gov |

| Compound 1a (aminophenyl-substituted 4-hydroxy-2-pyridone) | E. coliWT | 0.78 | nih.gov |

| Compound 1a | A. baumanniiWT | 1.6 | nih.gov |

| Compound 1a | K. pneumoniaeWT | 3.1 | nih.gov |

Antifungal Activity Mechanisms

Indole derivatives have shown significant potential as antifungal agents, exhibiting broad-spectrum activity against various phytopathogenic fungi. nih.govresearchgate.net The mechanisms underlying their antifungal action are multifaceted and involve the disruption of critical cellular structures and pathways.

One key mechanism is the interference with the fungal cell wall. frontiersin.org Chitin and chitosan (B1678972) are vital structural components of the fungal cell wall, and their integrity is maintained by enzymes like chitinase. frontiersin.org Certain indole-based compounds exert their antifungal effects by disrupting the function of these enzymes, leading to the breakdown of the cell wall and subsequent leakage of internal contents. frontiersin.org

Another identified mechanism involves the inhibition of ergosterol (B1671047) biosynthesis. frontiersin.org Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for membrane fluidity and function. By affecting the biosynthetic pathway of ergosterol, these compounds compromise the structural integrity and function of the fungal cell membrane. frontiersin.org RNA sequencing of fungal cells exposed to the eumelanin-inspired indole derivative EIPE-1 revealed that the compound affects gene expression related to stress response, capsule biosynthesis, and cell wall remodeling, confirming its impact on cell membrane stability and viability. frontiersin.org

Synthesized 1H-indole-4,7-diones have demonstrated good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger, suggesting their potential as potent antifungal agents. nih.gov

Antituberculosis Activity in Cell-Based Assays

Derivatives of the indole scaffold have been identified as promising inhibitors of Mycobacterium tuberculosis (Mtb). researchgate.net In vitro evaluations are commonly performed using cell-based assays, such as the Microplate Alamar Blue Assay (MABA), to determine the minimum inhibitory concentration (MIC) of these compounds against Mtb strains like H37Rv. scholarsresearchlibrary.com

In one study, novel pyrimidine (B1678525) derivatives of 4-(1H-indol-3-yl)-1,6-diphenyl-5,6-dihydropyrimidin-2(1H)-one were synthesized and evaluated for their anti-tuberculosis activity. scholarsresearchlibrary.com Among the synthesized compounds, IP-2 and IP-3 were particularly significant, exhibiting an MIC of 6.25 µg/mL against the H37RV strain, which was comparable to the standard drug pyrazinamide. scholarsresearchlibrary.com The promising activity of these molecules was attributed to the presence of electron-withdrawing groups, such as nitro and chloro groups, on the phenyl ring. scholarsresearchlibrary.com

Another study focused on thiazolidin-4-one derivatives bearing a 2-phenylindol-3-yl moiety. One of the most effective compounds from this series, 29d , displayed an MIC of 1.5 µg/mL against Mtb H37Rv. mdpi.com

Antituberculosis Activity of Indole Derivatives

| Compound | Mtb Strain | MIC (μg/mL) | Assay Method | Reference |

|---|---|---|---|---|

| IP-2 | H37Rv | 6.25 | MABA | scholarsresearchlibrary.com |

| IP-3 | H37Rv | 6.25 | MABA | scholarsresearchlibrary.com |

| Pyrazinamide (Standard) | H37Rv | 3.12 | MABA | scholarsresearchlibrary.com |

| Compound 29d | H37Rv | 1.5 | Not Specified | mdpi.com |

Investigation of Antiviral Mechanisms (e.g., HIV-1 Capsid Inhibition in vitro)

The human immunodeficiency virus type 1 (HIV-1) capsid protein (CA) is a critical and promising target for antiviral drug development due to its essential roles in both the early and late stages of the viral life cycle. nih.govresearchgate.net Several derivatives based on the indole scaffold have been developed as HIV-1 capsid inhibitors. These small molecules function by binding to the capsid protein and disrupting its proper assembly or disassembly, which effectively suppresses viral replication. researchgate.netnih.gov

One of the primary mechanisms of these inhibitors is the interference with the formation of the mature capsid core. nih.govplos.org The viral capsid is a fullerene-shaped cone composed of approximately 1,500 CA protein monomers, which assemble into hexamers and pentamers. nih.govplos.org Compounds like CAP-1 and PF-74 bind to a site on the N-terminal domain of the HIV-1 capsid protein. nih.govnih.gov This binding can have opposing effects on capsomere formation; for instance, the potent inhibitor Lenacapavir (LEN) impairs the formation of pentamers while promoting the assembly of hexameric lattices. plos.org This imbalance leads to the assembly of malformed, aberrant capsid structures. nih.govplos.org

Virus particles generated in the presence of these inhibitors often exhibit heterogeneous sizes and abnormal core morphologies, rendering them non-infectious. nih.gov Phenylalanine derivatives incorporating indole-related structures have been synthesized and evaluated for their anti-HIV-1 activity. Compounds such as II-13c (4-methoxy-N-methylaniline substituted phenylalanine) and V-25i (indolin-5-amine substituted phenylalanine) displayed significant anti-HIV-1 activity with EC₅₀ values of 5.14 µM and 2.57 µM, respectively. nih.gov Surface plasmon resonance (SPR) assays confirmed that these compounds preferentially bind to the CA hexamer over the monomer, similar to the lead compound PF-74. nih.gov

In Vitro Antioxidant Properties and Radical Scavenging Mechanisms

Indole derivatives, including those related to this compound, have been investigated for their antioxidant properties. The mechanism of action is primarily through free radical scavenging, which is evaluated using various in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. researchgate.netresearchgate.netpeerj.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thereby neutralizing it. scirp.org A lower IC₅₀ value (the concentration required to scavenge 50% of the radicals) indicates higher antioxidant activity. nih.gov For example, the IC₅₀ for the free radical scavenging activity of one indole derivative was found to be 27.8 µg/mL. researchgate.net In another study, N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine derivatives showed good antioxidant potential, with compounds 4b7 , 4b8 , and 4b11 exhibiting IC₅₀ values of 25.18 µmol/L, 28.09 µmol/L, and 44.22 µmol/L, respectively, in the DPPH assay. researchgate.net

The radical scavenging mechanism of some organochalcogen-indolizine compounds is suggested to be based principally on single electron transfer, as they showed higher efficiency in the ABTS assay compared to the DPPH assay. peerj.com The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.netnih.gov The antioxidant activity is often positively correlated with the total phenolic content of the compounds. researchgate.net

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Position and Nature on Biological Profiles

The biological activity of this compound and its derivatives is highly dependent on the nature and position of substituents on the indole and aniline rings. Structure-Activity Relationship (SAR) studies have provided critical insights into optimizing these compounds for various therapeutic targets.

For Antibacterial and Antituberculosis Activity: The presence of electron-withdrawing groups on the phenyl ring, such as nitro (-NO₂) and chloro (-Cl), has been shown to enhance antituberculosis activity. scholarsresearchlibrary.com In a series of N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines, substitutions on the aniline moiety with groups like 4-Nitro, 4-Fluoro, 4-Bromo, and 4-Chloro-2-nitro resulted in marked antibacterial potential. researchgate.net

For Antifungal and Anticancer Activity: On the indole scaffold itself, the position of substituents plays a crucial role. For a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitution at position 7 of the indole ring was found to be the most favorable for antagonist activity against the CysLT1 receptor, while substitution at position 4 was the least favorable. researchgate.net Furthermore, fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net For general anticancer activity, the presence of halogen derivatives (F, Cl, Br) at position 5 or 7 of the indole's aromatic ring can enhance cytotoxicity. mdpi.com

For Enzyme Inhibition: In the context of indoleamine 2,3-dioxygenase (IDO) inhibitors, SAR studies indicated that an electron-withdrawing group with low steric hindrance near the NH group of a triazole linked to the core structure was necessary for inhibitory activity. nih.gov For inhibitors of EGFR kinase, disubstituted-urea/thiourea-linked 4-amino-quinazoline derivatives showed that substitution on the terminal benzene (B151609) ring at the para and meta positions with small hydrophobic groups (-Cl and -CH₃) led to elevated inhibitory activity. mdpi.com

These studies collectively demonstrate that strategic modification of the indole and aniline moieties is essential for tuning the biological profile of these compounds, allowing for the enhancement of desired activities and the development of more potent and selective therapeutic agents.

Correlation Between Physicochemical Parameters and Bioactivity (in vitro/in silico)

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and interaction with its biological target. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating these connections by mathematically modeling the relationship between the chemical structure of a series of compounds and their biological activity. Such studies are instrumental in rational drug design, enabling the prediction of the activity of novel molecules and the optimization of lead compounds. For derivatives of this compound, understanding the correlation between their physicochemical parameters and bioactivity is crucial for developing potent and effective therapeutic agents.

In vitro and in silico studies on indole and aniline derivatives have consistently demonstrated that variations in lipophilicity, electronic properties, and steric factors can significantly modulate their biological effects. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from related structures provide a strong framework for understanding its structure-activity relationships.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a molecule's ability to traverse biological membranes. For a compound to reach its target, it must possess an optimal level of lipophilicity to partition between aqueous and lipid environments. Studies on various aniline and indole derivatives have shown that either increasing or decreasing lipophilicity can lead to a corresponding increase or decrease in biological activity, often following a parabolic relationship where an optimal log P value exists for maximum efficacy.

Steric parameters, such as molar refractivity and substituent size, relate to the shape and bulk of the molecule. These factors are critical for ensuring a complementary fit between the ligand and the binding site of its biological target. Even minor changes in the size or shape of a substituent can lead to significant changes in biological activity due to steric hindrance or improved van der Waals interactions.

Table 1: Physicochemical Parameters of Hypothetical this compound Derivatives

| Compound | Substituent (R) | log P | pKa | Molar Refractivity (MR) |

| 1 | H | 3.10 | 4.50 | 65.20 |

| 2 | 4-Cl | 3.80 | 3.98 | 70.25 |

| 3 | 4-CH3 | 3.65 | 4.75 | 70.05 |

| 4 | 4-OCH3 | 3.05 | 5.01 | 72.90 |

| 5 | 4-NO2 | 3.00 | 1.85 | 70.15 |

Table 2: In Vitro Bioactivity of Hypothetical this compound Derivatives

| Compound | Substituent (R) | IC50 (µM) | pIC50 (-logIC50) |

| 1 | H | 15.5 | 4.81 |

| 2 | 4-Cl | 5.2 | 5.28 |

| 3 | 4-CH3 | 10.1 | 5.00 |

| 4 | 4-OCH3 | 20.8 | 4.68 |

| 5 | 4-NO2 | 50.2 | 4.30 |

In a typical QSAR analysis of the data presented in these hypothetical tables, a mathematical model would be developed to correlate the physicochemical parameters (log P, pKa, MR) with the biological activity (pIC50). For instance, a multiple linear regression (MLR) equation might take the form:

pIC50 = c1(log P) + c2(pKa) + c3(MR) + constant

The coefficients (c1, c2, c3) would indicate the relative importance of each parameter. A positive coefficient for log P would suggest that increasing lipophilicity enhances activity, while a negative coefficient would indicate the opposite. Such models, once validated, can be powerful predictive tools in the design of new this compound derivatives with improved therapeutic potential.

Advanced Applications of 4 1h Indol 1 Yl Aniline in Chemical Sciences and Materials

Role as a Privileged Scaffold in Organic Synthesis

The indole (B1671886) ring system is widely recognized as a "privileged structure" in medicinal chemistry and organic synthesis. ijpsr.infonih.govresearchgate.net This is due to its prevalence in numerous natural products and biologically active compounds, and its ability to bind to a variety of biological targets. ijpsr.infonih.gov The fusion of a benzene (B151609) ring with a pyrrole (B145914) ring gives indole a unique electronic and structural profile, making it an excellent starting point for the synthesis of complex molecules. ijpsr.inforesearchgate.net

When combined with an aniline (B41778) fragment, as in 4-(1H-indol-1-yl)aniline, the resulting scaffold offers multiple reactive sites for further functionalization. The primary amine group of the aniline moiety can be readily converted into a wide range of functional groups, making it a valuable precursor for creating diverse derivatives. nih.gov This versatility allows chemists to systematically modify the structure to achieve desired properties, leading to the development of new compounds with potential applications in various research fields. ijpsr.infonih.gov For instance, the indole scaffold is a core component in drugs with anti-inflammatory, anti-cancer, and anti-viral properties. ijpsr.info The ability of this compound to serve as a foundational structure for generating libraries of lead compounds is a central theme in its application in synthetic chemistry. aip.org

Table 1: Examples of Derivatives Synthesized from Indole Scaffolds

| Derivative Class | Synthetic Transformation | Potential Application | Reference |

|---|---|---|---|

| Arylidene derivatives | Reaction with aromatic aldehydes | Biological screening | researchgate.net |

| Azetidinyl acetamides | Cyclization with chloroacetyl chloride | Biological screening | researchgate.net |

| Indolylmethanes | Aza-Friedel–Crafts reaction | Diverse chemical synthesis | nih.gov |

| γ-carbolines | Cascade imination-heterocylization | Anticancer agents | beilstein-journals.org |

Integration into Fluorescent Probes and Chemosensors

Indole and its derivatives are known for their intrinsic fluorescence properties, often exhibiting strong emission in solution. nih.govnih.gov This characteristic makes them excellent candidates for the development of fluorescent probes and chemosensors. nih.gov The fluorescence of these compounds is sensitive to the local environment, including pH and the presence of specific ions or molecules. nih.gov

The structure of this compound, featuring an electron-donating aniline group connected to the indole ring, fits the donor-π-acceptor (D-π-A) architectural concept often employed in the design of fluorescent molecules. nih.gov This design can lead to compounds with tunable photophysical properties. By modifying the substituents on either the indole or aniline portions of the molecule, researchers can create probes with specific responses, such as red-shifted emissions, to particular analytes. nih.gov For example, novel indole-based fluorescent probes have been developed for detecting hypochlorite in living systems and cyanide in aqueous solutions. nih.gov While direct studies on this compound as a fluorescent probe are specific, the broader class of indole-aniline derivatives shows significant promise in this area. Research has shown that variations in the fluorescence of indole and aniline derivatives can be observed over a wide range of acidity and alkalinity. nih.gov

Table 2: Research Findings on Indole-Based Fluorescent Probes

| Probe Type | Detection Target | Key Feature | Reference |

|---|---|---|---|

| Indole-hemicyanine conjugate | Hypochlorite (OCl⁻) | Bioimaging in live cells | nih.gov |

| Naphthalimide-indole conjugate | Cyanide (CN⁻) | Selective sensing in aqueous media | nih.gov |

| 3-formyl-BODIPY-indole salt | Cyanide (CN⁻) | Ratiometric fluorescence | nih.gov |

| Styrylcyanine-based probes | pH | pH-dependent vis-NIR fluorescence | nih.gov |

Utilization in Polymer Chemistry and Advanced Material Design